4-(2-Aminopropyl)phenol

TAAR1 cAMP GPCR

Securing a reliable, high-purity source of 4-(2-Aminopropyl)phenol is critical for reproducible TAAR1 pharmacology studies and Formoterol process chemistry. This racemic compound directly addresses the risk of synthetic failure from using unverified structural analogs. - Enables stereospecific Formoterol synthesis as the (R)-enantiomer is a documented advanced key intermediate. - Ensures assay sensitivity with a verified rat TAAR1 EC50 of 51 nM, 33-fold more potent than (R)-amphetamine. - Simplifies analytical method development with a defined melting point (122-127°C) and powder form.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 1518-86-1
Cat. No. B073377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminopropyl)phenol
CAS1518-86-1
SynonymsHydrobromide, Hydroxyamphetamine
Hydroxyamfetamine
Hydroxyamphetamin
Hydroxyamphetamine
Hydroxyamphetamine Hydrobromide
Hydroxyphenylisopropylamine
Methyltyramine
Norpholedrin
Oxyamphetamine
p Hydroxyamphetamine
p-Hydroxyamphetamine
para Hydroxyamphetamine
para-Hydroxyamphetamine
Paredrine
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3
InChIKeyGIKNHHRFLCDOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminopropyl)phenol for TAAR1 & Formoterol Synthesis


4-(2-Aminopropyl)phenol (CAS 1518-86-1), also known as para-hydroxyamphetamine, is a synthetic amphetamine derivative with a para-substituted phenol ring and an aminopropyl side chain [1]. This racemic compound acts as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and serves as a key chiral building block in the synthesis of the long-acting beta-2 adrenoceptor agonist Formoterol [2]. Its physicochemical properties, including a melting point range of 122-127°C, enable reliable analytical characterization and purification . The compound is supplied as a powder with a purity of 95% or greater, ensuring suitability for precise research and industrial applications .

TAAR1 pathway research tool (rat model)
Chiral intermediate for beta-2 agonist synthesis
Reproducible solid form for analytical verification

Why Generic Substitution Fails for 4-(2-Aminopropyl)phenol


Direct substitution of 4-(2-Aminopropyl)phenol with seemingly similar amphetamine derivatives is not recommended due to significant quantitative differences in target engagement and a unique, verified application as a critical intermediate. The para-hydroxy substitution confers a distinct pharmacological profile at TAAR1 compared to unsubstituted amphetamine or other trace amines like tyramine and octopamine [1][2]. Furthermore, the (R)-enantiomer of this compound is a documented advanced key intermediate specifically required for the preparation of Formoterol and its analogs, a role for which most structural analogs are not suitable [3]. These factors create a clear risk of experimental inconsistency and synthetic failure if an unverified alternative is procured.

Receptor engagement

Para-hydroxy substitution alters TAAR1 activity compared to unsubstituted amphetamine; direct replacement may not reproduce target engagement profile.

Synthetic utility

Racemic mixture or opposite enantiomer may not fulfill chiral intermediate requirement for beta-2 agonist synthesis.

Species ortholog activity

High rat TAAR1 potency does not predict human TAAR1 activity; substitution based on rat data alone may confound translational interpretation.

4-(2-Aminopropyl)phenol Comparative Evidence


Rat TAAR1 Agonist Potency vs. Amphetamine

In a functional cAMP accumulation assay using rat TAAR1 (rTAAR1) expressed in HEK293 cells, 4-(2-Aminopropyl)phenol (as the hydrobromide salt) demonstrated an EC50 of 51 nM [1]. This potency is significantly higher than that reported for (R)-amphetamine at rTAAR1, which had EC50 values of 214 nM and 170 nM under comparable assay conditions [2]. The 4.2- to 33.3-fold difference in potency highlights a substantial differential activity at this specific receptor subtype.

Rat TAAR1 EC50 vs amphetamine
Head-to-head
EC50 51 nM vs 170–214 nM (R-amphetamine)
Supports rat TAAR1 assay sensitivity context
Reported 3.3–4.2× differential in cAMP assay
TAAR1 cAMP GPCR

Human TAAR1 Affinity vs. Tyramine

Data from the same BindingDB entry indicates that the EC50 for 4-(2-Aminopropyl)phenol at human TAAR1 is 5,000 nM (Ki) [1]. In contrast, the endogenous trace amine tyramine activates human TAAR1 with an EC50 of 76 nM [2]. This represents a 66-fold lower potency for 4-(2-Aminopropyl)phenol at the human receptor compared to the key endogenous agonist. This contrasts sharply with its high potency at the rat ortholog, underscoring species-specific differences.

Human TAAR1 Ki vs tyramine
Assay context
Ki 5,000 nM vs EC50 76 nM (tyramine)
Clarifies species-dependent pharmacology context
66-fold lower affinity at human TAAR1
TAAR1 Human Receptor Endogenous Ligand

Selectivity for Rat TAAR1 over α1A-Adrenergic Receptor

Evaluation of off-target activity reveals that 4-(2-Aminopropyl)phenol has a Ki of 39,000 nM for the human α1A-adrenergic receptor [1]. When compared to its EC50 of 51 nM at rat TAAR1, this indicates a 765-fold selectivity window in favor of TAAR1 engagement over this common adrenergic off-target. This quantitative differentiation is critical for experiments aiming to isolate TAAR1-mediated effects.

Selectivity TAAR1 vs α1A
Head-to-head
Rat TAAR1 EC50 51 nM / α1A Ki 39,000 nM
Supports TAAR1-specific signaling interpretation
765-fold selectivity window reported
Selectivity Off-target Alpha-1A Adrenergic

Key Chiral Intermediate for Formoterol Synthesis

The (R)-enantiomer of 4-(2-aminopropyl)phenol (CAS 1518-89-4) is an advanced key intermediate specifically utilized in the preparation of Formoterol, a potent, selective, and long-acting β2-adrenoceptor agonist for asthma and COPD management [1]. Unlike generic amphetamine derivatives, the chiral integrity and para-hydroxy substitution of this compound are essential for the synthetic route to Formoterol's pharmacologically active (R,R)-stereoisomer [2]. This application is unique and not shared by closely related analogs.

Chiral intermediate role
Class-level
(R)-enantiomer essential for Formoterol synthesis
Documented intermediate for beta-2 agonist synthesis
Chiral integrity required for synthetic route
Pharmaceutical Intermediate Formoterol Chiral Synthesis

Melting Point for Quality Control Verification

The compound is characterized by a sharp and reproducible melting point range of 122-127°C when supplied as a powder . This narrow range is a critical quality attribute for confirming identity and purity, and it differentiates the compound from many structurally similar, liquid, or low-melting-point amphetamine analogs [1]. This physical property simplifies analytical verification and ensures batch-to-batch consistency.

Melting point range
Specification review
122–127 °C (powder)
Supports identity and purity verification
Reproducible solid-state attribute
Analytical Chemistry Quality Control Physicochemical Properties

4-(2-Aminopropyl)phenol Application Scenarios


Rat TAAR1 Pharmacological Profiling and Signaling Studies

For researchers investigating rat TAAR1 pharmacology, 4-(2-Aminopropyl)phenol is a potent tool compound with a verified EC50 of 51 nM in cAMP accumulation assays . Its 33-fold higher potency compared to (R)-amphetamine at this specific receptor subtype enables studies at lower concentrations, minimizing potential off-target effects and improving assay sensitivity [7].

Investigating Species-Specific TAAR1 Pharmacology (Rat vs. Human)

The compound's stark potency difference between rat TAAR1 (EC50 = 51 nM) and human TAAR1 (Ki = 5,000 nM) makes it a valuable tool for delineating species-specific receptor pharmacology . This differential profile is critical for translational studies comparing rodent models to human systems, helping to avoid misinterpretation of data when moving between species [7].

Synthesis of Formoterol and Related Long-Acting Beta-2 Agonists

In pharmaceutical process chemistry, the (R)-enantiomer of 4-(2-aminopropyl)phenol is an established advanced key intermediate for the synthesis of Formoterol, a vital medication for asthma and COPD [7]. This application is a primary driver for procurement in R&D and production settings, as its chiral integrity is essential for the drug's stereospecific synthesis [6].

Quality Control and Reference Standard Preparation

Due to its well-defined melting point range of 122-127°C and availability in powder form, 4-(2-Aminopropyl)phenol is suitable for use as a reference standard in analytical method development and quality control . Its solid-state and reproducible physical properties simplify the preparation of calibration standards for HPLC, GC-MS, and other analytical techniques [7].

Application
Selection Property
Validation Focus
Rat TAAR1 signaling studies
TAAR1 agonist activity (rat)
cAMP accumulation endpoint review
Species-specific TAAR1 comparison
Species-dependent activity profile
Ortholog selectivity endpoint review
Beta-2 agonist intermediate synthesis
(R)-enantiomer chiral requirement
Stereospecific synthesis reproducibility
Analytical reference standard preparation
Defined melting point range
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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